4-Chloro-2-[(pyridin-3-ylmethyl)amino]-5-sulfamoylbenzoic acid
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Overview
Description
Chemical Formula: CHClNOS
Molecular Weight: 324.7 g/mol
Structure: It consists of a benzene ring substituted with a chlorine atom, a pyridine ring, an amino group, and a sulfamoyl group.
Function: This compound is of interest due to its potential biological activities.
Preparation Methods
Synthetic Routes: The synthesis involves the reaction of 4-chlorobenzoic acid with pyridine-3-carboxaldehyde followed by reduction and sulfonation steps.
Reaction Conditions: Specific conditions vary, but typical methods include refluxing in appropriate solvents with suitable reagents.
Industrial Production: Information on large-scale industrial production is limited, but research laboratories can synthesize it.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and strong acids (for sulfonation) are used.
Major Products: Reduction yields the corresponding amine, while sulfonation introduces the sulfamoyl group.
Scientific Research Applications
Medicine: Investigated for potential antimicrobial or anti-inflammatory properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Limited applications, but its sulfonamide group may have industrial uses.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with enzymes or receptors.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C13H12ClN3O4S |
---|---|
Molecular Weight |
341.77 g/mol |
IUPAC Name |
4-chloro-2-(pyridin-3-ylmethylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C13H12ClN3O4S/c14-10-5-11(17-7-8-2-1-3-16-6-8)9(13(18)19)4-12(10)22(15,20)21/h1-6,17H,7H2,(H,18,19)(H2,15,20,21) |
InChI Key |
VNJMWCGTFGSIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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